Cas no 26429-35-6 (Butanenitrile, 3-fluoro-2-hydroxy-3-methyl-)

Butanenitrile, 3-fluoro-2-hydroxy-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Butanenitrile, 3-fluoro-2-hydroxy-3-methyl-

- SCHEMBL10661661

- 3-fluoro-2-hydroxy-3-methyl-butyronitrile

- EN300-7261686

- 26429-35-6

- 3-fluoro-2-hydroxy-3-methylbutanenitrile

-

- インチ: InChI=1S/C5H8FNO/c1-5(2,6)4(8)3-7/h4,8H,1-2H3

- InChIKey: UZZMXVFPHZAAJR-UHFFFAOYSA-N

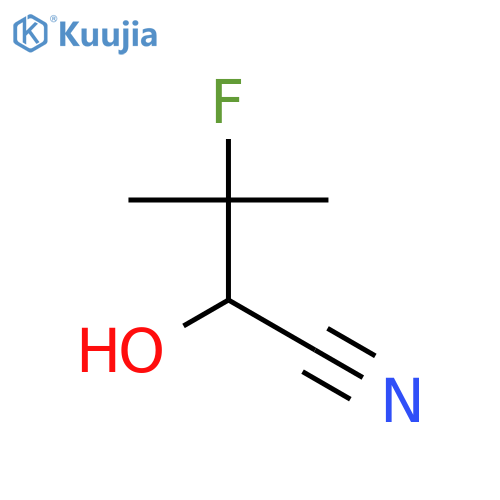

- ほほえんだ: CC(C)(C(C#N)O)F

計算された属性

- せいみつぶんしりょう: 117.05904

- どういたいしつりょう: 117.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 44Ų

じっけんとくせい

- PSA: 44.02

Butanenitrile, 3-fluoro-2-hydroxy-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7261686-0.5g |

3-fluoro-2-hydroxy-3-methylbutanenitrile |

26429-35-6 | 95% | 0.5g |

$713.0 | 2023-06-02 | |

| Enamine | EN300-7261686-0.05g |

3-fluoro-2-hydroxy-3-methylbutanenitrile |

26429-35-6 | 95% | 0.05g |

$212.0 | 2023-06-02 | |

| Enamine | EN300-7261686-0.25g |

3-fluoro-2-hydroxy-3-methylbutanenitrile |

26429-35-6 | 95% | 0.25g |

$452.0 | 2023-06-02 | |

| Enamine | EN300-7261686-5.0g |

3-fluoro-2-hydroxy-3-methylbutanenitrile |

26429-35-6 | 95% | 5g |

$2650.0 | 2023-06-02 | |

| Aaron | AR028WZM-50mg |

3-fluoro-2-hydroxy-3-methylbutanenitrile |

26429-35-6 | 95% | 50mg |

$317.00 | 2025-02-17 | |

| 1PlusChem | 1P028WRA-100mg |

3-fluoro-2-hydroxy-3-methylbutanenitrile |

26429-35-6 | 95% | 100mg |

$454.00 | 2024-05-08 | |

| 1PlusChem | 1P028WRA-50mg |

3-fluoro-2-hydroxy-3-methylbutanenitrile |

26429-35-6 | 95% | 50mg |

$315.00 | 2024-05-08 | |

| 1PlusChem | 1P028WRA-5g |

3-fluoro-2-hydroxy-3-methylbutanenitrile |

26429-35-6 | 95% | 5g |

$3338.00 | 2024-05-08 | |

| Aaron | AR028WZM-100mg |

3-fluoro-2-hydroxy-3-methylbutanenitrile |

26429-35-6 | 95% | 100mg |

$461.00 | 2025-02-17 | |

| Aaron | AR028WZM-500mg |

3-fluoro-2-hydroxy-3-methylbutanenitrile |

26429-35-6 | 95% | 500mg |

$1006.00 | 2025-02-17 |

Butanenitrile, 3-fluoro-2-hydroxy-3-methyl- 関連文献

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

Butanenitrile, 3-fluoro-2-hydroxy-3-methyl-に関する追加情報

3-Fluoro-2-Hydroxy-3-Methylbutanenitrile: A Comprehensive Overview

The compound with CAS No. 26429-35-6, commonly referred to as 3-fluoro-2-hydroxy-3-methylbutanenitrile, is a highly specialized organic molecule that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique chemical structure, which includes a nitrile group, a hydroxyl group, and a fluorine atom strategically positioned to influence its chemical reactivity and physical properties. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a valuable tool in research and development.

One of the most notable aspects of 3-fluoro-2-hydroxy-3-methylbutanenitrile is its potential application in the field of drug discovery. Researchers have explored its role as a building block for complex molecules with bioactive properties. For instance, studies published in the Journal of Medicinal Chemistry have highlighted its ability to serve as an intermediate in the synthesis of novel antibiotics and antiviral agents. The presence of the nitrile group and hydroxyl group provides versatility in functionalization, enabling chemists to design molecules with specific pharmacokinetic profiles.

In addition to its role in pharmaceuticals, this compound has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics. Recent research conducted at the University of California, Berkeley, demonstrated that derivatives of 3-fluoro-2-hydroxy-3-methylbutanenitrile can be incorporated into polymer blends to enhance their conductivity and stability under thermal stress. This discovery opens new avenues for the development of advanced materials for use in flexible electronics and energy storage devices.

The synthesis of 3-fluoro-2-hydroxy-3-methylbutanenitrile involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A study published in the Nature Chemistry journal detailed an optimized route involving a fluorination step followed by hydroxylation and nitrile formation. This method not only improves the overall efficiency but also minimizes the generation of hazardous byproducts, aligning with green chemistry principles.

Beyond its direct applications, this compound serves as a valuable model system for studying fundamental chemical reactions. Its reactivity patterns provide insights into the behavior of similar molecules under various conditions. For example, investigations into its nucleophilic substitution reactions have contributed to our understanding of transition state dynamics in organic chemistry.

In conclusion, 3-fluoro-2-hydroxy-3-methylbutanenitrile, with CAS No. 26429-35-6, stands as a testament to the ingenuity of modern synthetic chemistry. Its diverse applications across pharmaceuticals, materials science, and fundamental research underscore its importance as a versatile building block for innovation. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in shaping future advancements across multiple disciplines.

26429-35-6 (Butanenitrile, 3-fluoro-2-hydroxy-3-methyl-) 関連製品

- 2229584-45-4(3-(4-ethynylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1404364-79-9(3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid)

- 1353976-65-4(N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine)

- 1341532-31-7(2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide)

- 1806541-01-4(Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)benzoate)

- 832735-87-2(1-Indolizinecarboxylic acid, 2-phenyl-)

- 1226860-75-8(Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride)

- 1390655-05-6(3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride)

- 2228796-27-6(2-1-(pentafluoroethyl)cyclopropylpropan-2-amine)

- 2098053-11-1(1-(2-Azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole)